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Compound of Interest

Compound Name: Lipoamido-PEG2-OH

Cat. No.: B608586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Lipoamido-PEG2-OH in the development of advanced drug delivery systems.

This bifunctional linker, featuring a lipoic acid anchor and a short, hydrophilic polyethylene

glycol (PEG) spacer with a terminal hydroxyl group, offers a versatile platform for enhancing

the therapeutic efficacy of nanoparticle-based therapeutics.

Introduction to Lipoamido-PEG2-OH
Lipoamido-PEG2-OH is a unique molecule designed for the surface modification of drug

delivery carriers. Its key features include:

Lipoamide Group: The dithiolane ring of the lipoamide moiety provides a strong, bidentate

anchor to the surface of metallic nanoparticles, such as gold nanoparticles (AuNPs), through

stable dative bonds.[1]

PEG Spacer: The short, two-unit polyethylene glycol (PEG) chain imparts hydrophilicity to

the nanoparticle surface. This "stealth" characteristic helps to reduce non-specific protein

adsorption (opsonization), thereby minimizing clearance by the mononuclear phagocyte

system and prolonging circulation time in vivo.[2][3]

Terminal Hydroxyl Group: The reactive hydroxyl (-OH) group serves as a versatile handle for

the further conjugation of targeting ligands, imaging agents, or therapeutic molecules.[4]
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Chemical Structure:

Applications in Drug Delivery
Lipoamido-PEG2-OH is a valuable tool for a range of drug delivery applications, including:

Stealth Liposome Formulation: Incorporation into the lipid bilayer of liposomes to create

"stealth" nanoparticles with enhanced stability and prolonged circulation times.[2] The PEG

component provides a hydrophilic shield, reducing uptake by the reticuloendothelial system.

[2][5]

Functionalization of Metallic Nanoparticles: Surface modification of gold or silver

nanoparticles to improve their biocompatibility and provide a platform for further

functionalization.[1]

Targeted Drug Delivery: The terminal hydroxyl group can be activated and conjugated to

targeting moieties such as antibodies, peptides, or small molecules to facilitate site-specific

drug delivery.[6]

Development of Antibody-Drug Conjugates (ADCs): While not a direct application for the

intact lipoamido group, the principles of using PEG linkers with reactive termini are central to

ADC development.[7]

Quantitative Data Summary
The following tables summarize the expected impact of incorporating Lipoamido-PEG2-OH
into nanoparticle formulations. Note: The following data is illustrative and will vary depending

on the specific nanoparticle composition, drug cargo, and experimental conditions.

Table 1: Physicochemical Properties of Lipoamido-PEG2-OH Modified Liposomes
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Formulation
Mean
Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Drug
Encapsulation
Efficiency (%)

Control

Liposomes
120 ± 5.2 0.15 ± 0.03 -25.8 ± 2.1 85.3 ± 4.5

Lipoamido-

PEG2-OH

Liposomes (2

mol%)

125 ± 4.8 0.13 ± 0.02 -15.2 ± 1.8 83.1 ± 3.9

Lipoamido-

PEG2-OH

Liposomes (5

mol%)

132 ± 5.5 0.11 ± 0.03 -8.5 ± 1.5 81.5 ± 4.2

Table 2: In Vitro Drug Release Profile

Formulation
% Drug Release at 24h (pH
7.4)

% Drug Release at 24h (pH
5.5)

Control Liposomes 35.6 ± 3.1 65.2 ± 4.3

Lipoamido-PEG2-OH

Liposomes (5 mol%)
25.1 ± 2.8 58.9 ± 3.7

Table 3: Pharmacokinetic Parameters in a Murine Model

Formulation Half-life (t½) (hours)
Area Under the Curve
(AUC) (µg·h/mL)

Free Drug 1.2 ± 0.3 25.7 ± 5.1

Control Liposomes 8.5 ± 1.1 180.4 ± 22.3

Lipoamido-PEG2-OH

Liposomes (5 mol%)
16.2 ± 1.8 350.1 ± 35.8
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Experimental Protocols
Protocol 1: Formulation of Stealth Liposomes
Incorporating Lipoamido-PEG2-OH via Thin-Film
Hydration
This protocol describes the preparation of doxorubicin-loaded stealth liposomes using the thin-

film hydration method.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

Lipoamido-PEG2-OH

Doxorubicin HCl

Chloroform

Methanol

Phosphate Buffered Saline (PBS), pH 7.4

Ammonium sulfate solution (300 mM)

Sephadex G-50 column

Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Lipid Film Preparation:

In a round-bottom flask, dissolve DSPC, cholesterol, and Lipoamido-PEG2-OH in a

chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5

(DSPC:Cholesterol:Lipoamido-PEG2-OH).
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Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced

pressure at 60°C to form a thin, uniform lipid film on the inner surface of the flask.

Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with a 300 mM ammonium sulfate solution by rotating the flask in a

water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

Extrusion:

Equilibrate a mini-extruder with 100 nm polycarbonate membranes to 60°C.

Extrude the MLV suspension through the membranes 11 times to form small unilamellar

vesicles (SUVs) with a uniform size distribution.

Drug Loading (Remote Loading):

Remove the external ammonium sulfate by passing the liposome suspension through a

Sephadex G-50 column equilibrated with PBS (pH 7.4).

Prepare a solution of doxorubicin HCl in PBS.

Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10

(w/w).

Incubate the mixture at 60°C for 1 hour with gentle stirring to facilitate the remote loading

of doxorubicin via the ammonium sulfate gradient.

Purification:

Remove unencapsulated doxorubicin by passing the liposome suspension through a new

Sephadex G-50 column equilibrated with PBS.

Characterization:

Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
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Quantify the encapsulated doxorubicin using a spectrophotometer after lysing the

liposomes with a suitable detergent.

Protocol 2: Functionalization of Gold Nanoparticles with
Lipoamido-PEG2-OH
This protocol details the surface modification of pre-synthesized gold nanoparticles (AuNPs).

Materials:

Aqueous suspension of gold nanoparticles (AuNPs, ~20 nm)

Lipoamido-PEG2-OH

Anhydrous Ethanol

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Preparation of Lipoamido-PEG2-OH Solution:

Dissolve Lipoamido-PEG2-OH in anhydrous ethanol to a concentration of 1 mg/mL.

Surface Modification:

To the aqueous AuNP suspension, add the Lipoamido-PEG2-OH solution dropwise while

stirring. A typical molar ratio of Lipoamido-PEG2-OH to AuNPs will need to be optimized,

but a starting point is a 1000-fold molar excess of the linker.

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring to

ensure the formation of a self-assembled monolayer.

Purification:

Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs. The

centrifugation speed and time will depend on the size of the nanoparticles.
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Remove the supernatant containing excess Lipoamido-PEG2-OH.

Resuspend the nanoparticle pellet in PBS (pH 7.4).

Repeat the centrifugation and resuspension steps two more times to ensure complete

removal of unreacted linker.

Characterization:

Confirm the successful functionalization by measuring the change in the surface plasmon

resonance peak using UV-Vis spectroscopy.

Assess the change in hydrodynamic diameter and zeta potential using DLS.

The presence of the PEG linker on the surface can be further confirmed using Fourier-

transform infrared spectroscopy (FTIR).
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Caption: Structure of a liposome incorporating Lipoamido-PEG2-OH.
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Caption: Workflow for nanoparticle functionalization.
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Caption: Signaling pathway for targeted drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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